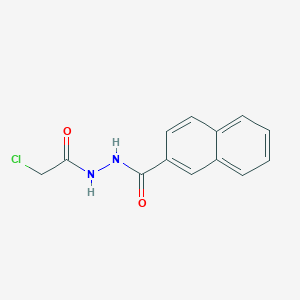![molecular formula C16H22N2O2 B2354492 N-Methyl-N-[(4-methyl-3-phenylmorpholin-2-yl)methyl]prop-2-enamide CAS No. 2411317-95-6](/img/structure/B2354492.png)
N-Methyl-N-[(4-methyl-3-phenylmorpholin-2-yl)methyl]prop-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Methyl-N-[(4-methyl-3-phenylmorpholin-2-yl)methyl]prop-2-enamide, commonly known as MMMP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound belongs to the class of morpholinylpropenamides and has been found to possess a wide range of biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of MMMP is not fully understood, but it has been suggested that MMMP works by inhibiting the activity of certain enzymes involved in cell proliferation and survival. MMMP has been found to inhibit the activity of protein kinase C (PKC), which is a key enzyme involved in cell signaling and regulation. MMMP has also been found to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes that degrade the extracellular matrix and play a crucial role in tumor invasion and metastasis.
Biochemical and Physiological Effects:
MMMP has been found to possess a wide range of biochemical and physiological effects. Studies have shown that MMMP can induce cell cycle arrest and apoptosis in cancer cells, inhibit angiogenesis, and suppress tumor growth and metastasis. MMMP has also been found to possess anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of MMMP is its potent anticancer activity, which makes it a promising candidate for the development of new cancer therapies. MMMP has also been found to possess a favorable toxicity profile, with no significant side effects reported in preclinical studies. However, one of the main limitations of MMMP is its poor solubility in water, which can limit its bioavailability and efficacy in vivo.
Zukünftige Richtungen
There are several future directions for the scientific research of MMMP. One potential direction is the development of new formulations of MMMP that can improve its solubility and bioavailability. Another potential direction is the investigation of the synergistic effects of MMMP with other anticancer agents, which could enhance its efficacy and reduce the risk of drug resistance. Finally, the elucidation of the precise mechanism of action of MMMP could provide valuable insights into the development of new cancer therapies.
Synthesemethoden
The synthesis of MMMP involves the reaction of 4-methyl-3-phenylmorpholine with N-methylacrylamide in the presence of a catalyst such as triethylamine. The reaction takes place under reflux conditions in a solvent such as toluene, and the product is obtained after purification by column chromatography. This synthesis method has been reported to yield MMMP in good yields and high purity.
Wissenschaftliche Forschungsanwendungen
MMMP has been found to possess a wide range of potential applications in scientific research. One of the most significant applications of MMMP is in the field of cancer research. Studies have shown that MMMP has potent anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. MMMP has been found to induce apoptosis in cancer cells by activating the caspase pathway, which is a key mechanism of programmed cell death.
Eigenschaften
IUPAC Name |
N-methyl-N-[(4-methyl-3-phenylmorpholin-2-yl)methyl]prop-2-enamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O2/c1-4-15(19)18(3)12-14-16(17(2)10-11-20-14)13-8-6-5-7-9-13/h4-9,14,16H,1,10-12H2,2-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMLPSONWGZQRAW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCOC(C1C2=CC=CC=C2)CN(C)C(=O)C=C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.36 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Methyl-N-[(4-methyl-3-phenylmorpholin-2-yl)methyl]prop-2-enamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


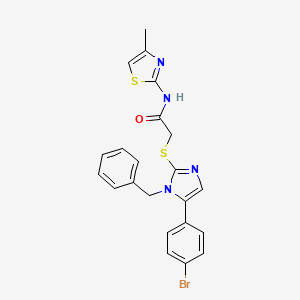

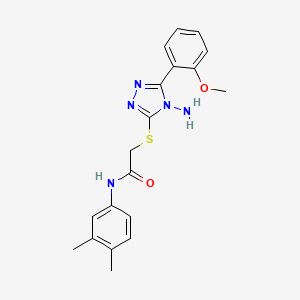
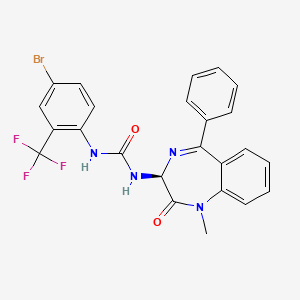
![3-[(2-Methyloxiran-2-yl)methyl]oxolane](/img/structure/B2354419.png)
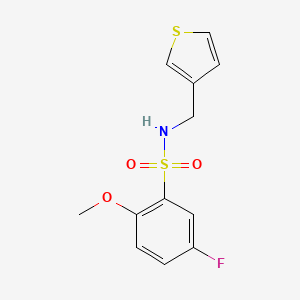
![4-[(2-Fluorobenzyl)(methylsulfonyl)amino]benzoic acid](/img/structure/B2354421.png)

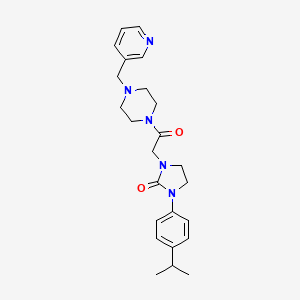
![2-(benzo[d][1,3]dioxol-5-yl)-N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)acetamide](/img/structure/B2354427.png)
![3-methyl-N-[4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzenesulfonamide](/img/structure/B2354429.png)

